molecular formula C33H45Cl2NO11 B1258719 (1S)-3beta-(19-Carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-1,15-dioxo-2,4,6,8,10,20-tricosahexenyloxy)-4beta-hydroxycyclohexane-1alpha-carboxylic acid

(1S)-3beta-(19-Carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-1,15-dioxo-2,4,6,8,10,20-tricosahexenyloxy)-4beta-hydroxycyclohexane-1alpha-carboxylic acid

Cat. No. B1258719
M. Wt: 702.6 g/mol
InChI Key: IWBADCVFZDCUTN-DTRFTOPNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S)-3beta-(19-Carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-1,15-dioxo-2,4,6,8,10,20-tricosahexenyloxy)-4beta-hydroxycyclohexane-1alpha-carboxylic acid is a natural product found in Frateuria with data available.

Scientific Research Applications

Hydroxycinnamic Acids and Antioxidant Properties

Hydroxycinnamic acids (HCAs) possess significant biological properties, particularly as antioxidants. Structural-activity relationship (SAR) studies on HCAs have identified that certain structural features, such as the presence of an unsaturated bond in the side chain and modifications to the aromatic ring, are vital for their antioxidant activity. These insights can be crucial for designing molecules with enhanced antioxidant properties, which could have applications in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Chlorogenic Acid: Nutraceutical and Food Additive Roles

Chlorogenic acid, a phenolic compound, has demonstrated numerous health-promoting properties, including anti-inflammatory, antilipidemic, antidiabetic, and antihypertensive activities. Its role as a nutraceutical for metabolic syndrome treatment and as a natural food preservative due to its antimicrobial and antioxidant properties highlights the potential of structurally similar compounds in both health and industry applications (Santana-Gálvez et al., 2017).

Lactic Acid: A Biotechnological Building Block

Lactic acid serves as a critical feedstock for green chemistry, underlying its importance beyond its primary use in biodegradable polymer synthesis. It can lead to the production of various valuable chemicals such as pyruvic acid and lactate esters through both chemical and biotechnological routes, suggesting a broad spectrum of applications in sustainable chemistry and materials science (Gao et al., 2011).

properties

Molecular Formula

C33H45Cl2NO11

Molecular Weight

702.6 g/mol

IUPAC Name

(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C33H45Cl2NO11/c1-4-5-13-26(47-33(36)45)29(35)24(38)18-25(39)31(42)30(41)20(3)22(34)12-8-6-10-19(2)11-7-9-14-28(40)46-27-17-21(32(43)44)15-16-23(27)37/h5-14,20-21,23-24,26-27,29-31,37-38,41-42H,4,15-18H2,1-3H3,(H2,36,45)(H,43,44)/b8-6+,11-7+,13-5+,14-9+,19-10+,22-12-/t20?,21-,23-,24?,26?,27+,29?,30?,31?/m0/s1

InChI Key

IWBADCVFZDCUTN-DTRFTOPNSA-N

Isomeric SMILES

CC/C=C/C(C(C(CC(=O)C(C(C(C)/C(=C/C=C/C=C(\C)/C=C/C=C/C(=O)O[C@@H]1C[C@H](CC[C@@H]1O)C(=O)O)/Cl)O)O)O)Cl)OC(=O)N

Canonical SMILES

CCC=CC(C(C(CC(=O)C(C(C(C)C(=CC=CC=C(C)C=CC=CC(=O)OC1CC(CCC1O)C(=O)O)Cl)O)O)O)Cl)OC(=O)N

synonyms

enacyloxin IIa
ENX IIa

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S)-3beta-(19-Carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-1,15-dioxo-2,4,6,8,10,20-tricosahexenyloxy)-4beta-hydroxycyclohexane-1alpha-carboxylic acid
Reactant of Route 2
(1S)-3beta-(19-Carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-1,15-dioxo-2,4,6,8,10,20-tricosahexenyloxy)-4beta-hydroxycyclohexane-1alpha-carboxylic acid
Reactant of Route 3
(1S)-3beta-(19-Carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-1,15-dioxo-2,4,6,8,10,20-tricosahexenyloxy)-4beta-hydroxycyclohexane-1alpha-carboxylic acid
Reactant of Route 4
(1S)-3beta-(19-Carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-1,15-dioxo-2,4,6,8,10,20-tricosahexenyloxy)-4beta-hydroxycyclohexane-1alpha-carboxylic acid
Reactant of Route 5
(1S)-3beta-(19-Carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-1,15-dioxo-2,4,6,8,10,20-tricosahexenyloxy)-4beta-hydroxycyclohexane-1alpha-carboxylic acid
Reactant of Route 6
(1S)-3beta-(19-Carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-1,15-dioxo-2,4,6,8,10,20-tricosahexenyloxy)-4beta-hydroxycyclohexane-1alpha-carboxylic acid

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